molecular formula C7H11Cl2N B3049785 2-methylaniline;dihydrochloride CAS No. 22006-17-3

2-methylaniline;dihydrochloride

Cat. No.: B3049785
CAS No.: 22006-17-3
M. Wt: 180.07 g/mol
InChI Key: LTQUYHOGYCOTIT-UHFFFAOYSA-N
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Description

2-Methylaniline;dihydrochloride, also known as o-toluidine dihydrochloride, is an organic compound with the chemical formula C7H11Cl2N. It is a derivative of o-toluidine, which is a substituted aromatic amine. This compound is frequently encountered in various fields of research and industry due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylaniline;dihydrochloride is typically synthesized through the nitration of toluene to produce a mixture of nitrotoluenes, which favors the ortho isomer. This mixture is then separated by distillation, and the 2-nitrotoluene is hydrogenated to yield o-toluidine. The final step involves the conversion of o-toluidine to its dihydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The nitration and hydrogenation steps are carried out in large reactors, and the separation of isomers is achieved through advanced distillation techniques. The final product is then crystallized and purified to obtain the dihydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

2-Methylaniline;dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methylaniline;dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-methylaniline;dihydrochloride exerts its effects involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, altering their function. The compound’s aromatic amine group allows it to participate in electrophilic aromatic substitution reactions, which can modify the activity of target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylaniline;dihydrochloride is unique due to its specific substitution pattern, which influences its reactivity and interactions. The presence of the methyl group in the ortho position relative to the amine group enhances its electron-donating properties, making it more reactive in electrophilic aromatic substitution reactions compared to its isomers .

Properties

IUPAC Name

2-methylaniline;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N.2ClH/c1-6-4-2-3-5-7(6)8;;/h2-5H,8H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQUYHOGYCOTIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50885187
Record name Benzenamine, 2-methyl-, hydrochloride (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50885187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22006-17-3
Record name Benzenamine, 2-methyl-, hydrochloride (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022006173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 2-methyl-, hydrochloride (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenamine, 2-methyl-, hydrochloride (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50885187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methylaniline;dihydrochloride
Reactant of Route 2
2-methylaniline;dihydrochloride
Reactant of Route 3
2-methylaniline;dihydrochloride
Reactant of Route 4
2-methylaniline;dihydrochloride
Reactant of Route 5
2-methylaniline;dihydrochloride
Reactant of Route 6
2-methylaniline;dihydrochloride

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